Mibolerone (CAS: 3704-09-4) is a synthetic 19-nortestosterone derivative utilized primarily as an ultra-high-affinity, metabolically stable reference standard and radioligand in androgen receptor (AR) binding assays and endocrine disruptor screening. Unlike endogenous androgens, its 7α,17α-dimethylated structure confers exceptional resistance to cytosolic degradation. This makes it a critical procurement choice for high-throughput screening, receptor quantification, and structural biology applications where ligand stability, precise binding kinetics, and minimal off-target serum protein binding are mandatory for reproducible analytical results [1].
Substituting Mibolerone with endogenous baseline androgens (like Testosterone or DHT) or other synthetic analogs (like Metribolone/R1881) compromises assay integrity and reproducibility. Testosterone is rapidly metabolized by 5-alpha-reductase and aromatase in tissue preparations, leading to fluctuating ligand concentrations and inaccurate affinity calculations. While Metribolone (R1881) is a common synthetic alternative, it exhibits lower thermal stability in cytosolic preparations and weaker AR affinity compared to Mibolerone. Furthermore, endogenous androgens bind strongly to sex hormone-binding globulin (SHBG), causing high background noise in serum-containing assays—an issue Mibolerone bypasses entirely due to its negligible SHBG affinity[1].
In comparative binding assays using human benign hyperplastic prostate cytosol, Mibolerone demonstrates a higher affinity for the androgen receptor than the standard synthetic comparator Metribolone (R1881). Mibolerone achieves a dissociation constant (Kd) of 1.5 nM, outperforming R1881 (Kd = 2.3 nM) [1].
| Evidence Dimension | Androgen Receptor Dissociation Constant (Kd) |
| Target Compound Data | Mibolerone Kd = 1.5 nM |
| Comparator Or Baseline | Metribolone (R1881) Kd = 2.3 nM |
| Quantified Difference | 35% higher binding affinity (lower Kd) for Mibolerone. |
| Conditions | Human benign hyperplastic prostate cytosol assay. |
Higher receptor affinity allows for more sensitive and accurate quantitation of androgen receptors, particularly in low-expression tissue or cell line assays.
A critical failure point in receptor assays is the enzymatic degradation of the ligand during prolonged incubation. When exposed to elevated temperatures (30 °C) for extended periods in prostate cytosol, Mibolerone is significantly more resistant to metabolism than R1881 [1].
| Evidence Dimension | Metabolic stability at elevated temperatures |
| Target Compound Data | High stability maintained during extended 30 °C incubation |
| Comparator Or Baseline | Metribolone (R1881) exhibits higher susceptibility to metabolic degradation under identical conditions |
| Quantified Difference | Significantly higher stability (lower degradation rate) during extended 30 °C incubation. |
| Conditions | Prostate cytosol incubated at 30 °C for extended periods. |
Ensures the ligand concentration remains constant during prolonged receptor binding protocols, preventing skewed affinity calculations and improving assay reproducibility.
Endogenous androgens like testosterone bind with high affinity to sex hormone-binding globulin (SHBG), confounding receptor assays in serum-containing or crude tissue preparations. Mibolerone circumvents this by exhibiting an extremely low affinity for human sex steroid binding protein (Ki = 540 nM) [1].
| Evidence Dimension | Binding affinity (Ki) to human sex hormone-binding globulin (SHBG) |
| Target Compound Data | Mibolerone Ki = 540 nM (very low affinity) |
| Comparator Or Baseline | Endogenous androgens (Testosterone/DHT) which possess high SHBG affinity |
| Quantified Difference | Ki = 540 nM represents negligible binding compared to the nanomolar/sub-nanomolar affinity of endogenous androgens for SHBG. |
| Conditions | Human sex steroid binding protein assay. |
Prevents confounding background binding in crude tissue or serum-containing assays, ensuring the measured signal is strictly AR-mediated.
Due to its high affinity (Kd = 1.5 nM) and metabolic stability, Mibolerone (often utilized as [3H]-Mibolerone) is the premier choice for quantifying androgen receptor density in prostate, breast cancer, and muscle tissue preparations, outperforming easily degraded endogenous androgens[1].
Mibolerone serves as a highly reliable, stable reference agonist in cell-based transcriptional activation assays. Its resistance to cytosolic metabolism ensures consistent dose-response curves over extended incubation periods, which is critical for regulatory screening and avoiding false negatives [1].
The exceptional thermal stability of Mibolerone at elevated temperatures makes it an ideal stabilizing ligand for isolating and purifying the androgen receptor ligand-binding domain (AR-LBD) for downstream structural studies, where ligand dissociation or degradation would cause protein misfolding[1].
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